(3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
(3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a benzo[f]chromene core with a phenylformamido group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[f]chromene core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the phenylformamido group: This step involves the reaction of the benzo[f]chromene intermediate with phenyl isocyanate under controlled conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with altered electronic properties.
Scientific Research Applications
(3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxylate
- (3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-thiocarboxamide
- (3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-sulfonamide
Uniqueness
(3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide is unique due to its specific structural features, such as the presence of both phenylformamido and carboxamide groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c22-19(25)17-12-16-15-9-5-4-6-13(15)10-11-18(16)27-21(17)24-23-20(26)14-7-2-1-3-8-14/h1-12H,(H2,22,25)(H,23,26)/b24-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHMEOGDACAECR-FLFQWRMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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